(S)-2-Amino-2-cyanoacetamide chemical properties
(S)-2-Amino-2-cyanoacetamide chemical properties
An In-depth Technical Guide to (S)-2-Amino-2-cyanoacetamide: Properties, Synthesis, and Applications
Introduction
(S)-2-Amino-2-cyanoacetamide is a chiral, non-proteinogenic α-amino acid derivative of significant interest to the pharmaceutical and fine chemical industries. Its molecular architecture is distinguished by a stereogenic center at the α-carbon, which is substituted with four distinct functional groups: an amino group (-NH₂), a cyano group (-C≡N), an amide group (-CONH₂), and a hydrogen atom. This unique combination of functionalities imparts a high degree of chemical reactivity and versatility, establishing it as a valuable chiral building block for the synthesis of complex molecular targets.
This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of (S)-2-Amino-2-cyanoacetamide, with a particular focus on its role in drug development. The information is curated for researchers, medicinal chemists, and process development scientists who require a deep technical understanding of this important synthetic intermediate.
Molecular Structure of (S)-2-Amino-2-cyanoacetamide
Caption: Chemical structure of the (S)-enantiomer of 2-Amino-2-cyanoacetamide.
Part 1: Physicochemical Properties
The physical and chemical properties of (S)-2-Amino-2-cyanoacetamide are dictated by the interplay of its polar functional groups. The presence of amino and amide groups allows for extensive hydrogen bonding, contributing to its solid state at room temperature and its solubility in water and polar organic solvents.[1][2]
Table 1: General Physicochemical Properties
| Property | Value | Reference(s) |
| CAS Number | 6719-21-7 | [3] |
| Molecular Formula | C₃H₅N₃O | [3] |
| Molecular Weight | 99.09 g/mol | [3][4] |
| Appearance | Beige to tan crystalline powder | [1][5] |
| Melting Point | 120-124 °C | [1][4][6] |
| Water Solubility | Soluble | [1][2][7] |
| Organic Solubility | Soluble in methanol and ether | [1][5] |
| Storage Temperature | ≤ 20 °C | [1][6] |
Table 2: Computed Chemical Properties
| Property | Value | Reference(s) |
| XLogP3-AA | -1.8 | [3] |
| Hydrogen Bond Donors | 2 | [3] |
| Hydrogen Bond Acceptors | 3 | [3] |
| Rotatable Bond Count | 1 | [3] |
| Topological Polar Surface Area | 92.9 Ų | [3] |
| Exact Mass | 99.043261792 Da | [3] |
Part 2: Synthesis and Chiral Control
The synthesis of 2-amino-2-cyanoacetamide typically proceeds from cyanoacetic acid esters. While many reported procedures yield the racemic mixture, obtaining the enantiomerically pure (S)-form is critical for pharmaceutical applications. This is generally achieved either through asymmetric synthesis or by resolution of the racemate.
A common laboratory and industrial approach involves the amination of an activated cyanoacetate precursor. The following protocol describes a general synthesis of the racemic compound, which serves as the substrate for subsequent chiral resolution.
Experimental Protocol: Synthesis of (rac)-2-Amino-2-cyanoacetamide
This protocol is adapted from methodologies describing the amination of ethyl 2-amino-2-cyanoacetate.[8]
Causality and Rationale: The synthesis relies on the nucleophilic attack of ammonia on the ester carbonyl group of the starting material, ethyl 2-amino-2-cyanoacetate. Methanol is an effective solvent as it readily dissolves the starting ester and the ammonia gas. Cooling the reaction mixture to 0-5 °C is crucial to control the exothermicity of the reaction and to minimize potential side reactions, such as hydrolysis of the nitrile or amide functionalities. The reaction progress is monitored by Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting ester.
Step-by-Step Methodology:
-
Preparation: Dissolve ethyl 2-amino-2-cyanoacetate in methanol in a reaction vessel equipped with a gas inlet, stirrer, and temperature probe.
-
Cooling: Cool the solution to a temperature between 0 °C and 5 °C using an ice bath.
-
Amination: Purge anhydrous ammonia gas into the cooled solution for approximately 1-2 hours. Maintain the temperature below 10 °C throughout the addition.
-
Monitoring: After the ammonia addition, allow the mixture to stir at 0-5 °C. Monitor the reaction's completion by TLC, observing the disappearance of the starting material spot.
-
Work-up: Once the reaction is complete, concentrate the reaction mass under reduced pressure at a temperature below 45 °C. This will precipitate the crude product.
-
Isolation: Cool the resulting slurry to 0-5 °C and stir for 1 hour to maximize precipitation. Filter the solid product, wash with a small volume of chilled methanol, and dry under vacuum at 35-40 °C.
-
Purification: The crude 2-amino-2-cyanoacetamide can be further purified by recrystallization from hot methanol.[8] Adding activated charcoal to the hot solution can help remove colored impurities.
Caption: Workflow for the synthesis of racemic 2-Amino-2-cyanoacetamide.
Chiral Resolution
Since the above synthesis produces a racemic mixture, a resolution step is required to isolate the desired (S)-enantiomer. Common industrial methods include:
-
Diastereomeric Salt Formation: Reacting the racemic amino compound with a chiral acid (e.g., tartaric acid, mandelic acid) to form diastereomeric salts. These salts exhibit different solubilities, allowing for their separation by fractional crystallization.
-
Enzymatic Kinetic Resolution: Utilizing an enzyme, such as a lipase or protease, that selectively acylates or hydrolyzes one enantiomer, leaving the other unreacted and allowing for their separation. This is a highly efficient and environmentally benign method for achieving high enantiopurity.
Part 3: Chemical Reactivity and Synthetic Utility
(S)-2-Amino-2-cyanoacetamide is a trifunctional molecule, and its reactivity is a composite of its constituent amino, cyano, and amide groups. Cyanoacetamide derivatives are well-established as versatile synthons for heterocyclic chemistry.[9][10]
-
Amino Group (-NH₂): The primary amine is nucleophilic and serves as a handle for introducing the molecule into a larger structure. It readily undergoes reactions such as acylation, alkylation, and reductive amination. In the synthesis of many pharmaceuticals, this group is often used to form a new amide or amine linkage.
-
Cyano Group (-C≡N): The nitrile functionality is a versatile precursor. It can be hydrolyzed to a carboxylic acid or primary amide under acidic or basic conditions, reduced to a primary amine using reducing agents like LiAlH₄ or catalytic hydrogenation, or it can participate in cycloaddition reactions to form heterocyclic rings (e.g., tetrazoles).
-
Amide Group (-CONH₂): The primary amide is relatively stable but can be hydrolyzed to a carboxylic acid under forcing conditions (strong acid or base with heat).
The strategic combination of these groups makes (S)-2-Amino-2-cyanoacetamide a valuable intermediate, particularly in the construction of nitrogen-containing heterocycles, which are prevalent scaffolds in medicinal chemistry.[11]
Caption: Reactivity map of (S)-2-Amino-2-cyanoacetamide's functional groups.
Part 4: Application in Drug Development
The primary application of enantiomerically pure (S)-2-Amino-2-cyanoacetamide is as a key starting material in the synthesis of active pharmaceutical ingredients (APIs). While some non-peer-reviewed sources make claims of its direct biological activity, these are not well-substantiated in authoritative scientific literature.[1][5][12] Its established value lies in its role as a synthetic intermediate.
A prominent example is its use in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors , a class of oral hypoglycemic agents used for the treatment of type 2 diabetes. For instance, the structure of the DPP-4 inhibitor Saxagliptin features a cyanopyrrolidine core, for which (S)-2-Amino-2-cyanoacetamide can serve as a precursor. The α-amino nitrile moiety is a key pharmacophore that interacts with the active site of the DPP-4 enzyme.
Part 5: Safety, Handling, and Stability
(S)-2-Amino-2-cyanoacetamide is a hazardous substance and must be handled with appropriate safety precautions in a controlled laboratory or industrial setting.
Table 3: GHS Hazard Information
| Hazard Class | Statement Code | Description | Reference(s) |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed | [3] |
| Acute Toxicity (Dermal) | H312 | Harmful in contact with skin | [3][6] |
| Acute Toxicity (Inhalation) | H332 | Harmful if inhaled | [3] |
| Skin Irritation | H315 | Causes skin irritation | [3][6] |
| Eye Irritation | H319 | Causes serious eye irritation | [3][6] |
| STOT (Single Exposure) | H335 | May cause respiratory irritation | [3][6] |
| Aquatic Hazard (Chronic) | H411 | Toxic to aquatic life with long lasting effects | [3][6] |
Handling and Storage Protocol:
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, a lab coat, and safety goggles or a face shield when handling the compound.[13]
-
Ventilation: Handle only in a well-ventilated area or in a chemical fume hood to avoid inhalation of dust.[14]
-
Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[13] Recommended storage temperature is at or below 20 °C.[1][6]
-
Stability: The compound is stable under recommended storage conditions. Avoid exposure to excess heat and moisture to prevent degradation.[13]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[14]
Conclusion
(S)-2-Amino-2-cyanoacetamide is a fundamentally important chiral intermediate whose value is derived from the versatile reactivity of its amino, cyano, and amide functionalities. While its direct biological profile is not extensively documented in primary literature, its role as a precursor in the synthesis of high-value pharmaceutical agents, such as DPP-4 inhibitors, is well-established. A thorough understanding of its physicochemical properties, synthetic pathways, and safe handling procedures is essential for any researcher or drug development professional seeking to leverage this potent building block in the creation of novel chemical entities.
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Alpha Chemika. (n.d.). 2-Amino-2-cyanoacetamide. Retrieved from Alpha Chemika. [Link]
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Fadda, A. A., et al. (2008). Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis. Turkish Journal of Chemistry. [Link]
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Ghozlan, S. A. S., et al. (2020). Synthesis, and synthetic applications of cyanoacetamides. ResearchGate. [Link]
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